Methyl 6-(2-furyl)-2-hydroxynicotinate
Overview
Description
Methyl 6-(2-furyl)-2-hydroxynicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate typically involves the esterification of 6-(2-furyl)-2-hydroxynicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-furyl)-2-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring, which may alter the compound’s properties.
Substitution: The furan ring and the nicotinate ester can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted furan or nicotinate derivatives.
Scientific Research Applications
Methyl 6-(2-furyl)-2-hydroxynicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2-furyl)-2-hydroxynicotinate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the furan ring play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-6-(2-thienyl)nicotinate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 6-(2-pyridyl)-2-hydroxynicotinate: Contains a pyridine ring instead of a furan ring.
Methyl 6-(2-phenyl)-2-hydroxynicotinate: Features a phenyl ring in place of the furan ring.
Uniqueness
Methyl 6-(2-furyl)-2-hydroxynicotinate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s reactivity and the compound’s overall structure make it a valuable molecule for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)7-4-5-8(12-10(7)13)9-3-2-6-16-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEBGNNQIZJGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.